molecular formula C10H15BrN2O B2839409 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS No. 1339665-24-5

4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B2839409
CAS No.: 1339665-24-5
M. Wt: 259.147
InChI Key: XWZSZRXMMMCEHP-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the tetrahydropyran moiety: This step may involve the reaction of the pyrazole intermediate with a tetrahydropyranyl halide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions could target the bromine atom or the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atom or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The unique structure of 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole makes it a valuable intermediate in the synthesis of new heterocyclic compounds.

Biology

    Biological activity studies: Researchers may investigate its potential as an antimicrobial, antifungal, or anticancer agent due to the bioactivity of pyrazole derivatives.

Medicine

    Drug development: The compound could serve as a lead compound or scaffold for the development of new pharmaceuticals.

Industry

    Material science: Its unique properties might be explored for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the bromine and tetrahydropyran moieties.

    4-Bromo-1H-pyrazole: Lacks the methyl and tetrahydropyran moieties.

    1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Lacks the bromine and methyl groups.

Uniqueness

4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1-(oxan-4-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7-10(11)8(2)13(12-7)9-3-5-14-6-4-9/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZSZRXMMMCEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCOCC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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